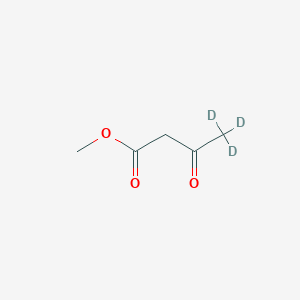

Methyl acetylacetate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

119.13 g/mol |

IUPAC Name |

methyl 4,4,4-trideuterio-3-oxobutanoate |

InChI |

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1D3 |

InChI Key |

WRQNANDWMGAFTP-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)CC(=O)OC |

Canonical SMILES |

CC(=O)CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl acetylacetate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetylacetate-d3 (Methyl 3-oxobutanoate-d3) is the deuterated form of methyl acetylacetate, an endogenous metabolite. The substitution of three hydrogen atoms with deuterium (B1214612) isotopes in the acetyl group confers a higher molecular weight, making it a valuable tool in various scientific applications, particularly in analytical chemistry and metabolic research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical and Physical Properties

The incorporation of deuterium atoms into the methyl acetylacetate molecule results in a slight increase in its molecular weight compared to the non-deuterated analog. While many of the physical properties are similar, the difference in mass is the key feature exploited in its applications.

| Property | Value | Reference |

| Molecular Formula | C₅H₅D₃O₃ | [1][2] |

| Molecular Weight | 119.13 g/mol | [1] |

| Appearance | Oily Liquid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Tetrahydrofuran | [3] |

Properties such as boiling point, melting point, and density are expected to be very similar to those of non-deuterated methyl acetylacetate, which are approximately 169-170 °C, -80 °C, and 1.076 g/cm³, respectively.

Synthesis and Purification

Synthesis

A common synthetic route to this compound involves the reaction of Methanol-d4 with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (B1303135) (a derivative of Meldrum's acid).[1]

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on known organic synthesis principles for similar compounds, as a detailed, publicly available protocol for this specific synthesis is not readily found.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione in an excess of Methanol-d4.

-

Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess Methanol-d4 is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Purification

Purification of the crude product is typically achieved through distillation under reduced pressure to obtain the final product with high purity.[4] The purity can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The spectroscopic data for this compound will be similar to that of its non-deuterated counterpart, with key differences arising from the presence of deuterium.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the singlet corresponding to the acetyl methyl protons (typically around 2.2 ppm) in methyl acetylacetate will be absent or significantly reduced in intensity in the d3-analog. The other proton signals, the methylene (B1212753) protons (around 3.4 ppm) and the methoxy (B1213986) protons (around 3.7 ppm), will remain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium (spin I=1). The chemical shifts of the other carbons will be largely unaffected.

| Carbon Position | Expected Chemical Shift (ppm) |

| C=O (ketone) | ~201 |

| C=O (ester) | ~168 |

| -CH₂- | ~50 |

| -OCH₃ | ~52 |

| -CD₃ | ~30 (will appear as a triplet) |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 119, which is 3 units higher than that of the non-deuterated compound (m/z 116). The fragmentation pattern will also be altered. For instance, the prominent fragment corresponding to the acetyl group ([CH₃CO]⁺) at m/z 43 in the non-deuterated spectrum will be shifted to m/z 46 ([CD₃CO]⁺) in the d3-analog.

Infrared (IR) Spectroscopy

The IR spectrum will be very similar to that of methyl acetylacetate, showing characteristic peaks for the C=O stretching of the ketone (around 1720 cm⁻¹) and the ester (around 1745 cm⁻¹), as well as C-O stretching bands. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Chemical Reactivity and Kinetic Isotope Effect

The chemical reactivity of this compound is governed by the presence of the β-ketoester functionality. The alpha-hydrogens (protons on the carbon between the two carbonyl groups) are acidic and can be removed by a base to form a resonance-stabilized enolate.

Acidity of Alpha-Hydrogens

The pKa of the alpha-hydrogens in β-ketoesters is typically around 11.[5] The substitution of hydrogen with deuterium can have a small effect on the acidity, which is related to the kinetic isotope effect.

Kinetic Isotope Effect (KIE)

The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond. This leads to a primary kinetic isotope effect (kH/kD > 1) in reactions where the cleavage of this bond is the rate-determining step. For the enolization or deprotonation of this compound at the acetyl group, a significant KIE would be expected. This property is fundamental to the use of deuterated compounds in mechanistic studies and in altering the metabolic fate of drugs.[6][7] The slower rate of C-D bond cleavage can lead to "metabolic switching," where the metabolism of a drug is diverted to other pathways, potentially reducing the formation of toxic metabolites.[8]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in analytical methods, particularly in mass spectrometry-based quantification.[1][9]

Internal Standard in Mass Spectrometry

In quantitative analysis using techniques like GC-MS or LC-MS, an internal standard is a compound that is added in a known amount to the sample. The ideal internal standard is an isotopically labeled version of the analyte.[10] this compound serves this purpose for the quantification of endogenous or exogenous methyl acetylacetate. Since it has nearly identical chemical and physical properties to the non-deuterated form, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguished by its higher mass, allowing for accurate quantification by comparing the peak area of the analyte to that of the internal standard.

Metabolic Tracer Studies

Deuterated compounds like this compound can be used as tracers in metabolic studies.[9] By introducing the labeled compound into a biological system, researchers can track its metabolic fate and elucidate metabolic pathways. The deuterium label allows for the differentiation of the tracer and its metabolites from the endogenous pool of unlabeled molecules.

Conclusion

This compound is a valuable chemical tool with significant applications in analytical chemistry and drug development. Its key chemical property, the presence of deuterium in the acetyl group, allows it to serve as an excellent internal standard for accurate quantification in mass spectrometry-based assays. Furthermore, the kinetic isotope effect associated with the C-D bond provides a basis for its use in mechanistic studies and in understanding and modifying drug metabolism. This guide provides a foundational understanding of the chemical properties and applications of this compound for researchers and scientists in relevant fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl-D3 3-Oxobutanoate | 107694-22-4 [chemicalbook.com]

- 3. Methyl-d3 3-Oxobutanoate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 9. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Synthesis and Purification of Methyl Acetylacetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of methyl acetylacetate-d3 (methyl 3-oxobutanoate-d3). This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a robust synthetic protocol, detailed purification procedures, and analytical methods for assessing isotopic enrichment and chemical purity.

Synthesis of this compound

The synthesis of this compound with deuteration at the acetyl methyl group is most effectively achieved through a base-catalyzed condensation of acetone-d6 (B32918) with dimethyl carbonate. This method avoids the non-specific deuteration that can occur with direct H-D exchange on methyl acetoacetate.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Acetone-d6 (99.5 atom % D)

-

Dimethyl carbonate (anhydrous)

-

Sodium methoxide (B1231860) (95%)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium methoxide (1.2 equivalents) and anhydrous diethyl ether.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of acetone-d6 (1.0 equivalent) and dimethyl carbonate (1.5 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C, and the excess sodium methoxide is neutralized by the slow addition of 1 M hydrochloric acid until the pH is neutral.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product is purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Experimental Protocol

Apparatus:

-

A fractional distillation apparatus with a Vigreux column.

-

Oil bath.

-

Vacuum pump and pressure gauge.

Procedure:

-

The crude this compound is transferred to the distillation flask.

-

The apparatus is evacuated to a pressure of approximately 20 mmHg.

-

The flask is heated in an oil bath. The fraction boiling at 70-72 °C at 20 mmHg is collected as pure this compound.

Quality Control and Characterization

The chemical purity and isotopic enrichment of the synthesized this compound are determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass spectrometer with electron ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Scan Range: m/z 30-200

Analysis:

The mass spectrum of the product will show a molecular ion peak at m/z 119 for this compound (C5H5D3O3). The absence of a significant peak at m/z 116 (the molecular weight of unlabeled methyl acetoacetate) indicates high isotopic enrichment. The isotopic purity is calculated from the relative intensities of the molecular ion peaks of the deuterated and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

The ¹H NMR spectrum is used to confirm the structure and assess the degree of deuteration. In a fully deuterated acetyl group, the singlet corresponding to the acetyl protons (typically around δ 2.2 ppm) will be absent. The presence of a small residual singlet at this chemical shift can be used to quantify the isotopic purity by comparing its integration to that of the non-deuterated methylene (B1212753) protons (δ 3.4 ppm) or the methoxy (B1213986) protons (δ 3.7 ppm).

²H NMR (61.4 MHz, CHCl₃):

The ²H NMR spectrum should show a single resonance corresponding to the deuterons in the acetyl group, confirming the position of deuteration.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Starting Material | Acetone-d6 |

| Yield (crude) | 75-85% |

| Yield (purified) | 60-70% |

| Chemical Purity (GC-MS) | >99% |

| Isotopic Enrichment (MS) | >98 atom % D |

Caption: Table 1: Synthesis and Purification Data.

| Technique | Parameter | Specification |

| GC-MS | Retention Time | ~8.5 min (DB-5ms) |

| Molecular Ion (d3) | m/z 119 | |

| Molecular Ion (d0) | m/z 116 | |

| ¹H NMR | Acetyl protons (CD₃) | Signal absent or significantly reduced |

| Methylene protons (-CH₂-) | δ ~3.4 ppm (singlet) | |

| Methoxy protons (-OCH₃) | δ ~3.7 ppm (singlet) | |

| ²H NMR | Acetyl deuterons (-CD₃) | δ ~2.2 ppm (singlet) |

Caption: Table 2: Analytical Characterization Data.

Visualizations

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.

Caption: Synthesis Workflow for this compound.

Caption: Analytical Workflow for Characterization.

An In-depth Technical Guide to the Mass Spectrum of Methyl Acetylacetate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrum of methyl acetylacetate-d3 (CD₃COCH₂COOCH₃), a deuterated isotopologue of the endogenous metabolite methyl acetoacetate (B1235776). In the absence of publicly available experimental data for the deuterated species, this document presents a predicted mass spectrum based on the known fragmentation patterns of methyl acetoacetate and the principles of mass spectrometry for isotopically labeled compounds. This guide includes a predicted fragmentation data table, a detailed experimental protocol for acquiring such a spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of the predicted fragmentation pathway. This information is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard or tracer in metabolic studies.

Introduction

Methyl acetylacetate is a β-keto ester of significant interest in various biological and chemical studies. Its deuterated analogue, this compound, serves as an excellent internal standard for quantitative analysis by mass spectrometry, owing to its chemical similarity and mass difference from the endogenous compound.[1] Understanding the fragmentation pattern of this compound under electron ionization (EI) is crucial for developing robust analytical methods. Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a characteristic "fingerprint" for a molecule that is valuable for its structural elucidation.[2][3]

This guide will focus on the predicted mass spectrum of methyl acetylacetate with deuterium (B1214612) labeling on the acetyl methyl group. The molecular weight of the non-deuterated methyl acetoacetate is 116.12 g/mol , while the d3-variant is predicted to have a molecular weight of 119.14 g/mol .

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted by analyzing the fragmentation of its non-deuterated counterpart and accounting for the three-dalton mass shift in fragments containing the acetyl-d3 group. The fragmentation of β-keto esters is typically dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[4][5] The predicted major fragments for this compound are summarized in the table below.

| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance | Proposed Fragmentation Pathway |

| 119 | [CD₃COCH₂COOCH₃]⁺• | Low | Molecular Ion |

| 104 | [CD₃COCHCO]⁺• | Low | Loss of •CH₃ from ester |

| 88 | [M - •OCH₃]⁺ | Moderate | Loss of methoxy (B1213986) radical |

| 76 | [M - CD₃CO]⁺ | Moderate | Loss of acetyl-d3 radical |

| 59 | [COOCH₃]⁺ | High | Cleavage at the α-position to the ester carbonyl |

| 46 | [CD₃CO]⁺ | Very High (Base Peak) | Cleavage at the α-position to the keto carbonyl |

| 43 | [CH₃CO]⁺ | Moderate | McLafferty Rearrangement product |

Predicted Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺•) is initiated by the removal of an electron, typically from one of the oxygen atoms. The resulting radical cation then undergoes a series of fragmentation reactions to produce the observed ions. The primary fragmentation pathways are visualized in the diagram below.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Instrumentation

-

Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.

-

Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Reagents and Sample Preparation

-

Solvent: High-purity ethyl acetate (B1210297) or dichloromethane.

-

Sample Concentration: Prepare a 10 µg/mL solution of this compound in the chosen solvent.[6]

-

Vials: Use 2 mL amber glass autosampler vials with PTFE-lined caps.

GC-MS Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split 10:1, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)[2]

-

Electron Energy: 70 eV[7]

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: 3 minutes.

Data Acquisition and Analysis

-

Acquire the data in full scan mode.

-

Process the data using the instrument's software to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions and compare them to the predicted spectrum.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrum of this compound. The predicted fragmentation pattern, centered around a base peak at m/z 46 ([CD₃CO]⁺), offers a clear distinction from its non-deuterated counterpart. The detailed GC-MS protocol provides a robust starting point for researchers aiming to quantify this important internal standard in complex biological matrices. While the provided data is theoretical, it is based on well-established principles of mass spectrometry and serves as a reliable guide for method development and data interpretation in metabolomics and pharmacokinetic studies.

References

- 1. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. uoguelph.ca [uoguelph.ca]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl Acetylacetate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the key features of the 1-Hole Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl acetylacetate-d3. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quantitative analysis. This document outlines the characteristic chemical shifts, and integration patterns observed for this compound, arising from its keto-enol tautomerism. Detailed experimental protocols for sample preparation and spectral acquisition are provided, alongside visual diagrams to facilitate the understanding of the underlying chemical principles and experimental workflows.

Introduction

Methyl acetylacetate, a beta-ketoester, is a fundamental building block in organic synthesis and is of significant interest in medicinal chemistry and drug development. The deuterated isotopologue, this compound, where the acetyl methyl protons are replaced by deuterium, serves as a valuable internal standard in quantitative NMR (qNMR) and as a tool in mechanistic studies. A thorough understanding of its ¹H NMR spectrum is crucial for its effective application.

The most prominent feature of the ¹H NMR spectrum of methyl acetylacetate is the presence of two distinct tautomeric forms in solution: the keto form and the enol form. This equilibrium is sensitive to solvent, temperature, and concentration. The deuteration at the acetyl group simplifies the spectrum by eliminating the signal from these three protons, allowing for a clearer observation of the remaining resonances.

Key Features of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals corresponding to both the keto and enol tautomers. The relative integration of these signals provides the equilibrium ratio of the two forms under the given experimental conditions.

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |

| Keto | Methylene (B1212753) (-CH₂-) | ~ 3.6 | Singlet | 2 |

| Methoxy (B1213986) (-OCH₃) | ~ 3.7 | Singlet | 3 | |

| Enol | Methine (=CH-) | ~ 5.0 | Singlet | 1 |

| Methoxy (-OCH₃) | ~ 3.7 | Singlet | 3 | |

| Hydroxyl (-OH) | ~ 12.0 | Broad Singlet | 1 |

Note: Chemical shifts are approximate and can vary with solvent and concentration. The signal for the acetyl methyl group (CD₃) is absent in the ¹H NMR spectrum.

Keto Tautomer

The keto form of this compound gives rise to two singlet signals in the ¹H NMR spectrum.

-

Methylene Protons (-CH₂-): A singlet appearing at approximately 3.6 ppm corresponds to the two protons of the methylene group situated between the two carbonyl groups.

-

Methoxy Protons (-OCH₃): A singlet at around 3.7 ppm is assigned to the three protons of the methyl ester group.

Enol Tautomer

The enol form is characterized by three distinct signals.

-

Methine Proton (=CH-): A singlet at approximately 5.0 ppm is due to the vinylic proton.

-

Methoxy Protons (-OCH₃): The methyl ester protons of the enol form resonate at a similar chemical shift to those of the keto form, around 3.7 ppm. In many spectra, the methoxy signals of the keto and enol forms may overlap.

-

Hydroxyl Proton (-OH): The enolic hydroxyl proton is highly deshielded due to intramolecular hydrogen bonding and appears as a broad singlet significantly downfield, typically around 12.0 ppm.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is a dynamic process that is fundamental to the chemistry of Methyl acetylacetate. The following diagram illustrates this tautomerization.

Experimental Protocols

The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

Table 2: Materials for Sample Preparation

| Material | Specification |

| This compound | ≥ 98% isotopic purity |

| NMR Solvent | CDCl₃ (Chloroform-d), ≥ 99.8% D |

| NMR Tube | 5 mm, high precision |

| Pipettes | Calibrated glass pipettes |

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

Table 3: NMR Instrument Parameters

| Parameter | Value |

| Spectrometer Frequency | ≥ 400 MHz |

| Nucleus | ¹H |

| Temperature | 298 K (25 °C) |

| Pulse Sequence | Standard single pulse (zg30) |

| Number of Scans | 16-64 (depending on concentration) |

| Relaxation Delay (d1) | 5 seconds |

| Acquisition Time | ≥ 3 seconds |

| Spectral Width | 16 ppm (-2 to 14 ppm) |

| Referencing | Tetramethylsilane (B1202638) (TMS) at 0.00 ppm |

Acquisition Workflow:

The following diagram outlines the logical workflow for acquiring the ¹H NMR spectrum.

Data Analysis and Interpretation

Chemical Shift Referencing

The acquired spectrum should be referenced by setting the residual solvent peak of CDCl₃ to 7.26 ppm or by using an internal standard such as tetramethylsilane (TMS) set to 0.00 ppm.

Integration and Quantitative Analysis

The relative amounts of the keto and enol tautomers can be determined by integrating their respective characteristic signals. The integration of the methylene peak of the keto form (-CH₂-, 2H) and the methine peak of the enol form (=CH-, 1H) are typically used.

The percentage of the enol form can be calculated using the following equation:

% Enol = [Integration(=CH-)] / {[Integration(-CH₂-)/2] + [Integration(=CH-)]} x 100

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed picture of its keto-enol tautomerism. The deuteration at the acetyl position simplifies the spectrum, making it an excellent tool for studying this fundamental equilibrium and for use as an internal standard. The key features are the distinct signals for the keto methylene protons and the enol methine and hydroxyl protons. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality spectra for accurate structural elucidation and quantitative analysis. This in-depth understanding is essential for professionals in drug development and various fields of chemical research where precise molecular characterization is paramount.

A Technical Guide to Natural Abundance Correction for Methyl Acetylacetate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in quantitative mass spectrometry, serving as internal standards to ensure accuracy and precision. Methyl acetylacetate-d3, a deuterated analog of the endogenous metabolite methyl acetoacetate (B1235776), is frequently employed in metabolic research and drug development. However, the accurate quantification of its isotopic enrichment is complicated by the natural abundance of stable isotopes in its elemental composition. This technical guide provides an in-depth overview of the principles and methodologies for performing natural abundance correction for this compound. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of the correction process.

Introduction to Natural Abundance Correction

Isotopic Composition of Methyl Acetylacetate

To perform natural abundance correction, it is essential to know the molecular formula of the analyte and the natural abundances of the stable isotopes of its constituent elements.

Molecular Formulas:

The 'd3' designation indicates that three hydrogen atoms have been replaced by deuterium (B1214612).

Table 1: Natural Abundance of Stable Isotopes for Elements in Methyl Acetylacetate

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Source: Data compiled from various sources.

Mass Spectra of Methyl Acetylacetate and this compound

The mass spectrum of unlabeled methyl acetoacetate exhibits a characteristic pattern of peaks corresponding to the molecular ion and its fragments. The mass spectrum of this compound will show a shift in the molecular ion peak and fragment peaks containing deuterium atoms.

Table 2: Theoretical Monoisotopic Masses

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Methyl Acetylacetate | C₅H₈O₃ | 116.04734 |

| This compound | C₅H₅D₃O₃ | 119.06603 |

Table 3: Representative Mass Spectrum Data for Methyl Acetylacetate (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 43 | 100 | [CH₃CO]⁺ |

| 59 | 11 | [COOCH₃]⁺ |

| 74 | 8 | [M - C₂H₂O]⁺ |

| 85 | 11 | [M - OCH₃]⁺ |

| 116 | 9 | [M]⁺ |

Note: This is a simplified representation based on publicly available data. Actual fragmentation patterns may vary depending on the ionization method and instrument conditions.

For this compound, the molecular ion peak would be expected at m/z 119. The relative intensities of the fragment ions will depend on the position of the deuterium labels.

The Principle of Natural Abundance Correction

The correction for natural abundance is typically performed using a matrix-based algorithm. The measured isotopic distribution (M) is a result of the true isotopic enrichment (L) convoluted with a correction matrix (C) that accounts for the contribution of naturally occurring heavy isotopes.

M = C × L

To find the true isotopic enrichment, this equation is solved for L:

L = C⁻¹ × M

The correction matrix (C) is constructed based on the elemental composition of the molecule and the known natural abundances of its isotopes. Each element of the matrix C(i, j) represents the probability that an ion with a true mass shift of 'j' (due to labeling) will be measured at a mass shift of 'i' due to the addition of naturally occurring heavy isotopes.

Experimental Protocol: Quantification of this compound by GC-MS

This section provides a general protocol for the quantitative analysis of this compound as an internal standard for the determination of unlabeled Methyl acetoacetate in a biological matrix.

5.1. Sample Preparation

-

Spiking: To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution to serve as the internal standard.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization (Optional but recommended for improved chromatographic properties):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)).

-

Incubate the mixture at 60°C for 30 minutes.

-

-

Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.

5.2. GC-MS Analysis

-

Gas Chromatograph (GC) System: A standard GC system equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection of 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer (MS) System: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

SIM Mode Ions (for derivatized analytes): Monitor characteristic ions for both the analyte and the deuterated internal standard. For example, monitor the molecular ion and a major fragment ion for both species.

-

MRM Transitions (for triple quadrupole):

-

Methyl acetoacetate (unlabeled): Precursor ion → Product ion

-

This compound: Precursor ion (+3 Da) → Product ion

-

-

5.3. Data Analysis and Correction

-

Peak Integration: Integrate the peak areas of the selected ions for both the unlabeled methyl acetoacetate and the this compound internal standard.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve: Generate a calibration curve by analyzing a series of calibration standards with known concentrations of unlabeled methyl acetoacetate and a constant concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.

-

Quantification: Determine the concentration of methyl acetoacetate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Natural Abundance Correction: Apply a natural abundance correction algorithm to the raw mass spectral data to determine the true isotopic enrichment, especially if conducting metabolic flux studies with ¹³C-labeled tracers where the contribution of naturally abundant isotopes from the d3-standard could interfere.

Visualization of a Relevant Metabolic Pathway and Experimental Workflow

Methyl acetoacetate is an ester of acetoacetate, a ketone body. Ketone bodies are crucial alternative energy sources, especially during periods of fasting or in ketogenic states. The following diagrams illustrate the ketone body metabolism pathway and a typical experimental workflow for a tracer experiment using this compound.

Caption: Ketone Body Metabolism Pathway.

Caption: GC-MS Workflow with Internal Standard.

Conclusion

The accurate application of natural abundance correction is a cornerstone of reliable quantitative analysis using stable isotope-labeled internal standards like this compound. By understanding the principles of isotopic distribution and employing appropriate correction algorithms, researchers can significantly enhance the quality and accuracy of their mass spectrometry data. This guide provides the foundational knowledge, practical protocols, and conceptual frameworks necessary for professionals in drug development and metabolic research to confidently implement these essential correction methodologies in their work.

References

Methyl Acetylacetate-d3: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Methyl acetylacetate-d3. The information presented is essential for ensuring a safe laboratory environment when working with this compound. The safety data for this compound is predominantly based on the non-deuterated form, Methyl acetoacetate (B1235776), as isotopic labeling with deuterium (B1214612) does not significantly alter its fundamental chemical hazards.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause serious eye damage.[1][2] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.

| Property | Value | Source |

| Molecular Formula | C5H5D3O3 | [3] |

| Molecular Weight | 119.13 g/mol (approx.) | N/A |

| Appearance | Colorless liquid | [2][4][5] |

| Odor | Pleasant, fruity | [2][5] |

| Melting Point | -80 °C / -112 °F | [1][6][7][8] |

| Boiling Point | 169 - 170 °C / 336 - 338 °F | [1][2][8] |

| Flash Point | 67 - 70 °C / 152.6 - 158 °F (closed cup) | [2][6][7][9] |

| Density | 1.076 g/cm³ at 25 °C | [1][5][8] |

| Vapor Pressure | 1 hPa at 20 °C | [2] |

| Vapor Density | 4.0 | [2][8] |

| Autoignition Temperature | 280 °C / 536 °F | [2][9] |

| Solubility in Water | Soluble | [2][5] |

| Flammability Limits | LEL: 3.1%, UEL: 16% | [2][6] |

Toxicological Information

Toxicological data provides critical information about the potential health effects of exposure. The data below is for the non-deuterated Methyl acetoacetate.

| Metric | Value | Species | Test Guideline | Source |

| Acute Oral Toxicity (LD50) | 2,580 - 3,228 mg/kg | Rat (male) | OECD 401 | [1][9][10] |

| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rat | N/A | [1][10] |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | OECD 404 | [1] |

| Serious Eye Damage | Causes serious eye damage | Rabbit | N/A | [1][2][9] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing risk.

4.1. Handling:

-

Use in a well-ventilated area to avoid inhalation of vapors.[11][12]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1][2][9][11]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

-

Take precautionary measures against static discharge.[1] Ground and bond containers and receiving equipment.[11][13]

-

Do not eat, drink, or smoke when using this product.[12][13]

4.2. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][9][11][12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][10][11][12][13]

-

Recommended storage temperature is typically 4°C, protected from light.[14] For solutions in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[14]

Emergency Procedures

5.1. First-Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor immediately.[1][2][9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] If irritation persists, seek medical advice.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][9][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[1][9][11]

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[1][6][11]

-

Unsuitable Extinguishing Media: A heavy water stream may be ineffective.[15]

-

Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air.[6][11] Heating may cause containers to explode.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6][9][11]

5.3. Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[15] Ensure adequate ventilation. Remove all sources of ignition.[2][9][11] Avoid breathing vapors and contact with skin or eyes.[1][12]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[1][11][12]

-

Containment and Cleanup: Cover drains.[1] Absorb the spill with inert material such as sand, earth, or vermiculite.[9][11][12] Collect the material into a suitable, labeled container for disposal.[11][12]

Experimental Protocols Cited

The toxicological and biodegradability data for Methyl acetoacetate are based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Below are summaries of the methodologies for the key tests cited.

6.1. OECD Test Guideline 401: Acute Oral Toxicity

-

Principle: This test determines the short-term adverse effects of a substance after oral administration of a single dose. It is used to calculate the LD50 (median lethal dose), which is the statistically derived dose expected to cause death in 50% of the test animals.[11]

-

Methodology: The test substance is administered by gavage in graduated doses to groups of rodents (typically rats).[11] Each group receives a single dose level. Animals are observed for a period, typically 14 days, for signs of toxicity and mortality. Body weight is recorded before administration, weekly, and at death.[11] At the end of the study, surviving animals are euthanized and all animals undergo a necropsy to record any gross pathological changes.[11]

-

Note: This guideline was officially rescinded in 2002 and replaced by alternative methods that reduce the number of animals used, such as OECD 420, 423, and 425.[4]

6.2. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

Principle: This guideline assesses the potential of a substance to cause irritation or corrosion when applied to the skin.[1][3][14] The test evaluates the reversibility of the observed effects.[3][14]

-

Methodology: A single dose (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) on an albino rabbit.[3] An untreated area of skin serves as a control. The exposure period is typically 4 hours, after which the substance is removed.[3] The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[6] Observations may continue for up to 14 days to assess the reversibility of the effects.[3] The severity of the skin reactions is scored according to a standardized grading scale.[6]

6.3. OECD Test Guideline 301F: Ready Biodegradability (Manometric Respirometry Test)

-

Principle: This screening test evaluates the "ready biodegradability" of a chemical in an aerobic aqueous medium.[2] It measures the oxygen consumed by a microbial inoculum as it biodegrades the test substance.[2][9] A substance is considered readily biodegradable if it reaches a specific percentage of its theoretical oxygen demand (ThOD) within a 28-day period, including a "10-day window" where the rapid biodegradation phase occurs.[9][15]

-

Methodology: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms (typically from activated sludge).[2] This mixture is incubated in a closed respirometer at a constant temperature for up to 28 days.[2] The consumption of oxygen is measured over time, either by monitoring pressure changes or by electrolytically generating oxygen to maintain a constant volume.[2][10] The amount of oxygen consumed by the microorganisms in the presence of the test substance (corrected for a blank control) is expressed as a percentage of the ThOD.[2]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

This guide is intended for informational purposes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional and regulatory safety protocols.

References

- 1. oecd.org [oecd.org]

- 2. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 3. oecd.org [oecd.org]

- 4. scribd.com [scribd.com]

- 5. MPG.eBooks - Description: Test No. 401: Acute Oral Toxicity [ebooks.mpdl.mpg.de]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. petroleumhpv.org [petroleumhpv.org]

- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 9. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. researchgate.net [researchgate.net]

- 15. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Tracer Studies with Methyl Acetylacetate-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for designing and conducting metabolic tracer studies using Methyl acetylacetate-d3. This deuterated ketone body precursor serves as a powerful tool to investigate cellular metabolism, particularly fatty acid and cholesterol biosynthesis, as well as the dynamics of the tricarboxylic acid (TCA) cycle. The protocols outlined below cover the entire experimental workflow, from cell culture to data analysis, and are intended to be adaptable to specific research questions and experimental systems.

Introduction to Metabolic Tracer Analysis

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as Deuterium (B1214612) (²H), researchers can track the journey of these labeled compounds through various biochemical reactions.[1][2][3] The organism will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[2] Analysis of the mass distribution of these metabolites by mass spectrometry allows for the elucidation of the metabolic pathways they have traversed.[1][4][5] this compound, a deuterium-labeled form of methyl acetoacetate, is an excellent tracer for probing the metabolism of ketone bodies and their contribution to central carbon metabolism.

Metabolic Fate of this compound

This compound is readily taken up by cells and intracellularly hydrolyzed to acetoacetate-d3. Acetoacetate-d3 is then converted to acetoacetyl-CoA-d3, which can subsequently be cleaved to two molecules of acetyl-CoA-d2. The deuterium-labeled acetyl-CoA can then enter various metabolic pathways, primarily the TCA cycle for energy production or be used as a precursor for the biosynthesis of fatty acids and cholesterol. Tracking the incorporation of deuterium into these downstream metabolites provides a quantitative measure of their synthetic rates and the relative contribution of ketone bodies to these processes.

Experimental Design and Workflow

A typical stable isotope labeling experiment involves a multi-step workflow, from initial experimental design to final data analysis.[1] Careful consideration of each step is crucial for generating high-quality and interpretable data.

Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of the experimental protocols.

Protocol 1: Cell Culture and Tracer Labeling

-

Cell Seeding and Growth : Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.

-

Tracer Introduction : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). On the day of the experiment, replace the standard growth medium with a medium containing this compound at a final concentration typically ranging from 1 to 10 mM.

-

Time-Course Experiment : Collect cell samples at various time points after the introduction of the tracer (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the isotope.

-

Rapid Quenching : To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold methanol, to the culture dish.

Protocol 2: Metabolite Extraction

-

Cell Lysis and Extraction : After quenching, scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Add chloroform and water to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water) for biphasic separation of polar and nonpolar metabolites.

-

Phase Separation : Vortex the mixture vigorously and centrifuge at high speed to separate the aqueous (polar) and organic (nonpolar) phases.

-

Sample Collection : Carefully collect the upper aqueous phase containing polar metabolites (e.g., TCA cycle intermediates) and the lower organic phase containing nonpolar metabolites (e.g., fatty acids, cholesterol).

-

Drying : Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

-

Sample Reconstitution : Reconstitute the dried polar metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis, such as 50% acetonitrile. Reconstitute the nonpolar extracts in a solvent like isopropanol.

-

Chromatographic Separation : Inject the reconstituted samples into an LC system. Separate metabolites based on their physicochemical properties using an appropriate chromatography column (e.g., a C18 column for nonpolar metabolites or a HILIC column for polar metabolites).

-

Mass Spectrometry Detection : The eluent from the LC is introduced into a high-resolution mass spectrometer. The mass spectrometer detects the abundance of each mass-to-charge ratio (m/z), generating mass spectra for each metabolite.[4][6]

-

Data Acquisition : Acquire data in full scan mode to capture the isotopologue distribution of metabolites of interest.

Data Presentation and Analysis

The primary data output from a tracer experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the extent of deuterium incorporation and can be used to calculate metabolic fluxes.

Table 1: Hypothetical Mass Isotopologue Distribution of Key Metabolites after Labeling with this compound

| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Citrate | 1 | 95.2 | 3.1 | 1.5 | 0.2 | 0.0 |

| 4 | 78.5 | 12.3 | 7.8 | 1.1 | 0.3 | |

| 8 | 61.3 | 20.7 | 14.5 | 2.9 | 0.6 | |

| 24 | 45.1 | 28.9 | 20.3 | 4.8 | 0.9 | |

| Palmitate | 1 | 98.9 | 0.8 | 0.3 | 0.0 | 0.0 |

| 4 | 85.4 | 9.1 | 4.3 | 0.9 | 0.3 | |

| 8 | 68.2 | 18.5 | 9.8 | 2.7 | 0.8 | |

| 24 | 42.6 | 30.1 | 18.7 | 6.4 | 2.2 | |

| Cholesterol | 1 | 99.5 | 0.4 | 0.1 | 0.0 | 0.0 |

| 4 | 92.1 | 5.8 | 1.7 | 0.3 | 0.1 | |

| 8 | 81.3 | 12.4 | 4.9 | 1.1 | 0.3 | |

| 24 | 65.7 | 21.8 | 8.9 | 2.8 | 0.8 |

Note: This is hypothetical data for illustrative purposes. M+n represents the isotopologue with 'n' deuterium atoms incorporated.

Conclusion

Metabolic tracer studies using this compound provide a powerful approach to quantitatively assess the contribution of ketone bodies to central carbon metabolism and biosynthetic pathways. The detailed protocols and methodologies presented here offer a robust framework for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular metabolic dynamics in various physiological and pathological contexts. The successful implementation of these techniques relies on careful experimental planning, precise execution, and rigorous data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative NMR (qNMR) using Methyl Acetylacetate-d3 as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Methyl acetylacetate-d3 as a reference standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are interested in applying qNMR for accurate quantification of chemical substances.

Introduction to qNMR and the Role of an Internal Standard

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute or relative concentration of a substance by measuring the intensity of its NMR signals. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. For accurate quantification, an internal standard (IS) with a known concentration and purity is added to the sample. The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

An ideal internal standard for ¹H qNMR should possess several key characteristics:

-

High Purity: To ensure accuracy, the internal standard should have a certified high chemical and isotopic purity (≥99%).

-

Chemical Inertness: It must not react with the analyte or the solvent under the experimental conditions.

-

Simple NMR Spectrum: A simple spectrum with sharp signals, preferably singlets, is desirable to minimize the risk of signal overlap.

-

Signal in an Uncrowded Region: The resonance signals of the standard should appear in a region of the spectrum that is free from analyte or impurity signals.

-

Good Solubility: The standard must be readily soluble in the deuterated solvent used for the analysis.

-

Stability: It should be stable in both solid form and in solution over time.

This compound as a qNMR Reference Standard

This compound (MAA-d3) is a deuterated version of methyl acetylacetate. The deuteration of the acetyl methyl group simplifies its ¹H NMR spectrum by removing the corresponding proton signal, which can be advantageous in reducing spectral crowding.

Properties of this compound:

-

Molecular Formula: C₅H₅D₃O₃

-

Molecular Weight: 119.14 g/mol

-

Structure: CH₃OC(=O)CH₂C(=O)CD₃

Keto-Enol Tautomerism:

Methyl acetylacetate exists as a mixture of keto and enol tautomers. This equilibrium is solvent-dependent. In non-polar solvents like chloroform-d (B32938) (CDCl₃), the keto form is the major species. The presence of a dominant tautomer is crucial for qNMR as it provides a stable and consistent signal for integration. For accurate qNMR, it is recommended to use the signals of the major tautomer for quantification.

Experimental Protocols

Materials and Equipment

-

This compound (high purity, ≥99%)

-

Analyte of interest

-

High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

High-precision analytical balance (readability to at least 0.01 mg)

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

High-quality NMR tubes

Sample Preparation Protocol

Accurate sample preparation is critical for reliable qNMR results.

-

Weighing: Accurately weigh a precise amount of the analyte (e.g., 10-20 mg) and this compound (e.g., 5-10 mg) into a clean, dry vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

-

Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.

-

Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. The solution must be homogeneous.

-

Transfer: Transfer the solution to a high-quality NMR tube.

Experimental Workflow Diagram

Caption: A flowchart of the qNMR experimental process.

NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully set.

-

Pulse Angle: Use a 90° pulse for maximum signal intensity.

-

Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A d1 of 30-60 seconds is often sufficient, but should be determined experimentally for new analytes.

-

Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

-

Receiver Gain: The receiver gain should be set to avoid signal clipping.

Table 1: Recommended NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D proton | Simplicity and reliability |

| Pulse Angle (p1) | 90° | Maximizes signal for quantification |

| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Ensures complete relaxation for accurate integration |

| Acquisition Time (aq) | ≥ 3 s | Provides good digital resolution |

| Number of Scans (NS) | 16 - 128 | To achieve adequate signal-to-noise ratio |

| Temperature | 298 K (25 °C) | Maintain constant temperature for consistency |

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved, non-overlapping signals of the analyte and this compound. For MAA-d3, the singlet from the methoxy (B1213986) protons (-OCH₃) is typically a good choice for integration.

-

Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS

Where:

-

Ianalyte and IIS are the integrated areas of the analyte and internal standard signals, respectively.

-

Nanalyte and NIS are the number of protons contributing to the respective signals.

-

Manalyte and MIS are the molar masses of the analyte and the internal standard.

-

manalyte and mIS are the masses of the analyte and the internal standard.

-

PIS is the purity of the internal standard in percent.

-

Logical Relationship of qNMR Components

Caption: The relationship of components in a qNMR experiment.

Data Presentation

The following tables present illustrative data for the quantification of a hypothetical analyte using this compound as an internal standard.

Table 2: ¹H NMR Data for this compound (Keto form in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH₂- | ~3.5 | Singlet | 2H |

Note: Chemical shifts are approximate and may vary slightly depending on the specific experimental conditions.

Table 3: Illustrative Quantitative Data for Purity Determination of Analyte X

| Parameter | Analyte X | This compound (IS) |

| Mass (m) | 15.25 mg | 7.50 mg |

| Molar Mass (M) | 250.3 g/mol | 119.14 g/mol |

| Signal Integral (I) | 1.00 | 1.25 |

| Number of Protons (N) | 2 | 3 |

| Purity of IS (PIS) | - | 99.8% |

| Calculated Purity | 98.5% | - |

Validation and Stability

For rigorous quantitative analysis, the qNMR method using a new internal standard should be validated.

Validation Parameters:

-

Specificity: The ability to assess unequivocally the analyte in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability Assessment:

The stability of this compound in the chosen deuterated solvent should be assessed by acquiring NMR spectra of a prepared sample over a period of time (e.g., 0, 24, 48 hours) and checking for any degradation or reaction with the solvent or analyte.

Conclusion

This compound presents itself as a potentially useful internal standard for qNMR due to its simplified ¹H NMR spectrum. Its utility is dependent on the solvent choice to ensure the predominance of a single tautomer for accurate integration. Proper experimental design, including careful sample preparation and optimization of NMR acquisition parameters, is crucial for obtaining reliable quantitative results. For regulatory and GMP applications, a full validation of the qNMR method with this compound as the internal standard is required.

Application Notes and Protocols for GC-MS Analysis of Metabolites with Methyl Acetoacetate-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the quantitative analysis of a wide range of metabolites in biological samples. Its high chromatographic resolution, sensitivity, and the availability of extensive spectral libraries make it a robust platform for metabolomics research. For accurate and precise quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial.[1][2] This internal standard helps to correct for variations that can occur during sample preparation, derivatization, and injection.[1]

This document provides a detailed application note and protocol for the GC-MS analysis of metabolites, with a specific focus on the use of methyl acetoacetate-d3 as an internal standard. This deuterated standard is particularly suitable for the quantification of small organic acids and ketone bodies, such as endogenous methyl acetoacetate, due to its chemical similarity and co-elution with the target analyte, while being distinguishable by its mass-to-charge ratio.

Principle of Isotope Dilution Mass Spectrometry

The methodology described herein is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard (methyl acetoacetate-d3) is added to the sample at the beginning of the workflow. The ratio of the signal intensity of the endogenous analyte to that of the internal standard is then used for quantification. This approach effectively normalizes for any loss of analyte during sample processing and corrects for matrix effects, leading to highly accurate and reproducible results.[1]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may need to be optimized based on the specific biological matrix (e.g., plasma, urine, cell culture media).

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

Methyl acetoacetate-d3 internal standard stock solution (1 mg/mL in methanol)

-

Methanol (B129727), HPLC grade, pre-chilled to -20°C

-

Chloroform (B151607), HPLC grade

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Internal Standard Spiking: Add 10 µL of the methyl acetoacetate-d3 internal standard stock solution to the sample. The final concentration of the internal standard should be within the linear range of the calibration curve and ideally close to the expected concentration of the endogenous analyte.

-

Protein Precipitation and Metabolite Extraction:

-

Add 400 µL of ice-cold methanol to the sample.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 200 µL of chloroform and vortex for 30 seconds.

-

Add 400 µL of ultrapure water and vortex for 30 seconds.

-

-

Phase Separation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. This will result in three layers: an upper aqueous layer (containing polar metabolites), a protein disk in the middle, and a lower organic layer (containing nonpolar metabolites).

-

Supernatant Collection: Carefully collect the upper aqueous layer (approximately 400-500 µL) and transfer it to a new 1.5 mL microcentrifuge tube without disturbing the protein disk.

-

Drying: Evaporate the collected supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Derivatization

Derivatization is a critical step in GC-MS analysis of non-volatile metabolites like organic acids. It increases their volatility and thermal stability.[3] A two-step methoximation and silylation process is commonly employed.

Materials:

-

Dried metabolite extract

-

Methoxyamine hydrochloride (20 mg/mL in pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

Heating block or incubator

-

GC vials with inserts

Procedure:

-

Methoximation:

-

Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract.

-

Vortex for 1 minute to ensure the pellet is fully dissolved.

-

Incubate the mixture at 60°C for 45 minutes with shaking. This step protects carbonyl groups and prevents the formation of multiple derivative peaks.

-

-

Silylation:

-

After the methoximation step, add 80 µL of MSTFA + 1% TMCS to the vial.

-

Vortex for 1 minute.

-

Incubate at 60°C for 30 minutes with shaking. This step derivatizes active hydrogens on hydroxyl, carboxyl, and amino groups, making the metabolites volatile.

-

-

Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Parameters:

| Parameter | Value |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, ramp to 325°C at 10°C/min, hold for 10 min |

MS Parameters:

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Mass Scan Range | 50-600 m/z |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

For quantitative analysis using methyl acetoacetate-d3, SIM mode is recommended. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analyte and internal standard.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison. Below is an example of how to tabulate the results for a set of hypothetical samples.

Table 1: Quantitative Analysis of Methyl Acetoacetate in Plasma Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (µM) |

| Control 1 | 150,234 | 298,543 | 0.503 | 25.2 |

| Control 2 | 145,890 | 295,112 | 0.494 | 24.7 |

| Control 3 | 155,678 | 301,234 | 0.517 | 25.9 |

| Treatment 1 | 250,112 | 299,876 | 0.834 | 41.7 |

| Treatment 2 | 265,432 | 300,123 | 0.884 | 44.2 |

| Treatment 3 | 248,901 | 297,654 | 0.836 | 41.8 |

Concentrations are calculated from a calibration curve generated by analyzing standards of known concentrations with the same amount of internal standard.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

Caption: Experimental workflow for GC-MS based metabolite analysis.

Caption: Simplified pathway of ketone body metabolism.

Conclusion

The use of methyl acetoacetate-d3 as an internal standard in conjunction with a robust GC-MS method provides a reliable and accurate platform for the quantitative analysis of key metabolites in various biological matrices. The detailed protocols and guidelines presented in this application note are intended to assist researchers in implementing this powerful technique in their metabolomics studies, ultimately contributing to advancements in life sciences and drug development.

References

- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sample Preparation Techniques for the Quantification of Methyl Acetylacetate-d3 in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl acetylacetate is an endogenous metabolite that plays a role in various metabolic processes.[1][2] Accurate quantification of this and related small molecules in complex biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, clinical diagnostics, and metabolic research. However, the inherent complexity of these matrices, which contain proteins, salts, lipids, and other endogenous compounds, presents significant analytical challenges.[3][4] These matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which negatively impacts accuracy, precision, and sensitivity.[4][5]

To overcome these challenges, a robust sample preparation strategy is essential. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry for correcting variability.[6][7] Methyl acetylacetate-d3, a deuterium-labeled version of the analyte, is an ideal internal standard because it behaves almost identically to the unlabeled analyte during sample preparation and ionization but is distinguishable by its mass-to-charge ratio (m/z).[8][9]

This application note provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the extraction of methyl acetylacetate from biological matrices, utilizing this compound as an internal standard for accurate quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).

The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)

An internal standard (IS) is a compound of a known concentration added to every sample, calibrator, and quality control sample before analysis.[6] Its primary function is to correct for variations that can occur at any stage of the analytical workflow, including sample preparation, injection volume inconsistencies, and instrumental drift.[6][7] A SIL-IS like this compound is the preferred choice as it shares the same physicochemical properties as the analyte, ensuring it experiences identical extraction recovery and matrix effects.[6] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise results.[6][7]

Caption: The role of an internal standard in correcting for analytical variability.

Experimental Protocols

For optimal correction, the this compound internal standard should be added to the biological matrix at the very beginning of the sample preparation workflow.[6]

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique for removing proteins from plasma or serum samples, making it suitable for high-throughput applications.[10][11] It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.[12]

Experimental Protocol:

-

Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution. Vortex briefly for 5 seconds.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be injected directly into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase for further concentration.[14]

Caption: Workflow for the Protein Precipitation (PPT) method.

Method 2: Liquid-Liquid Extraction (LLE)